N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, including benzofuran, thiazole, and chromene. These structural motifs are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals .
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The physicochemical properties of benzofuran derivatives can influence their pharmacokinetic profile .
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe chromene moiety is then incorporated through cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Studied for their biological activities and therapeutic potential.
Chromene derivatives: Investigated for their diverse pharmacological properties .
Uniqueness
This structural complexity makes it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5S/c1-27-17-8-4-6-13-10-18(28-19(13)17)15-11-30-22(23-15)24-20(25)14-9-12-5-2-3-7-16(12)29-21(14)26/h2-11H,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGTPUNANVWHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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